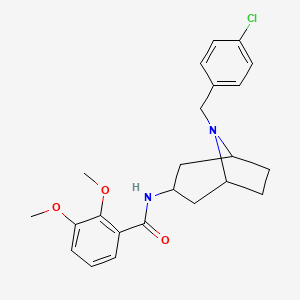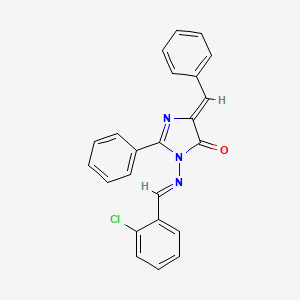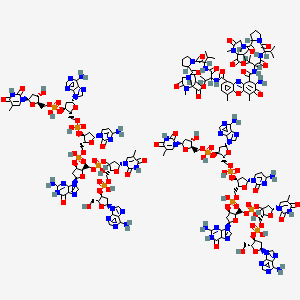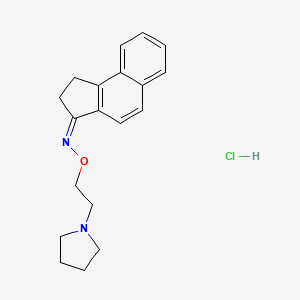
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzene ring fused with an indene moiety and an oxime functional group attached to a pyrrolidinyl ethyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride typically involves multiple steps. One common method includes the cycloaddition of 1H-indene-1,2,3-trione with norbornene via rhodium(I)-catalyzed carbon–carbon bond cleavage . This reaction is optimized using a catalytic system combining [Rh(COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand . Various functional groups are tolerated under these conditions, allowing for the synthesis of diverse derivatives.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime and pyrrolidinyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with typical conditions involving moderate temperatures and inert atmospheres.
Major Products
Major products formed from these reactions include various substituted indene derivatives, amines, and ketones. The specific products depend on the reagents and conditions used.
Applications De Recherche Scientifique
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3H-Benz[e]inden-3-one, 1,2-dihydro-2-methyl-: A similar compound with a methyl group instead of the pyrrolidinyl ethyl oxime.
1H-Inden-1-one, 2,3-dihydro-: Another related compound with a simpler structure lacking the oxime and pyrrolidinyl groups.
Uniqueness
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride is unique due to its specific functional groups and complex structure, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
157596-33-3 |
|---|---|
Formule moléculaire |
C19H23ClN2O |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
(Z)-N-(2-pyrrolidin-1-ylethoxy)-1,2-dihydrocyclopenta[a]naphthalen-3-imine;hydrochloride |
InChI |
InChI=1S/C19H22N2O.ClH/c1-2-6-16-15(5-1)7-8-18-17(16)9-10-19(18)20-22-14-13-21-11-3-4-12-21;/h1-2,5-8H,3-4,9-14H2;1H/b20-19-; |
Clé InChI |
BAVSYORKYQXZNT-BLTQDSCZSA-N |
SMILES isomérique |
C1CCN(C1)CCO/N=C\2/CCC3=C2C=CC4=CC=CC=C34.Cl |
SMILES canonique |
C1CCN(C1)CCON=C2CCC3=C2C=CC4=CC=CC=C34.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


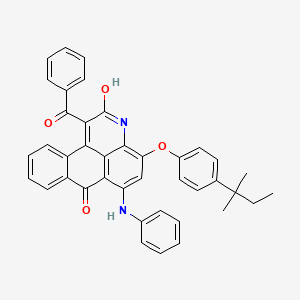

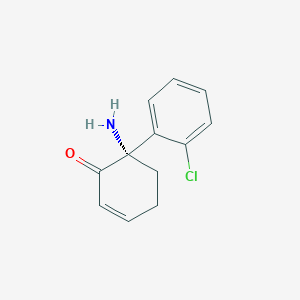
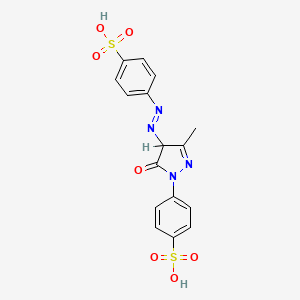

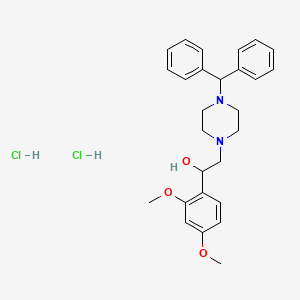
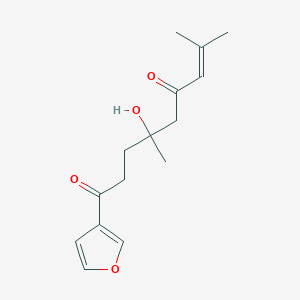
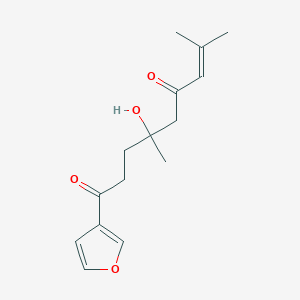

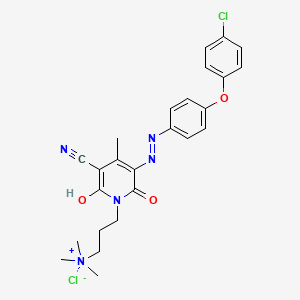
![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)
